3,4'-Dimethoxybiphenyl
Overview
Description
3,4’-Dimethoxybiphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 3 and 4 positions of one of the benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4’-Dimethoxybiphenyl can be synthesized through several methods. One common approach involves the coupling of 3,4-dimethoxyiodobenzene with phenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Another method involves the demethylation of 3,4-dimethoxybiphenyl using boron tribromide in methylene chloride at low temperatures . This reaction requires careful handling due to the reactivity of boron tribromide and the need to protect the reaction mixture from moisture.
Industrial Production Methods
Industrial production of 3,4’-Dimethoxybiphenyl may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated biphenyls and other substituted derivatives.
Scientific Research Applications
3,4’-Dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,4’-Dimethoxybiphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The methoxy groups can influence the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl: Similar structure but with methoxy groups on the 3 positions of both benzene rings.
4,4’-Dimethoxybiphenyl: Methoxy groups on the 4 positions of both benzene rings.
3,4-Dimethoxybiphenyl: Methoxy groups on the 3 and 4 positions of the same benzene ring.
Uniqueness
3,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and other biphenyl derivatives .
Properties
IUPAC Name |
1-methoxy-3-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-6-11(7-9-13)12-4-3-5-14(10-12)16-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGIATBXANRPOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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